molecular formula C16H20O6 B1487581 1,3-Diethyl 2,6-dioxoadamantane-1,3-dicarboxylate CAS No. 16004-78-7

1,3-Diethyl 2,6-dioxoadamantane-1,3-dicarboxylate

Cat. No.: B1487581
CAS No.: 16004-78-7
M. Wt: 308.33 g/mol
InChI Key: IFRHJBLHGCWANR-UHFFFAOYSA-N
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Description

1,3-Diethyl 2,6-dioxoadamantane-1,3-dicarboxylate (CAS 16004-78-7) is a high-purity organic compound supplied as a powder and stable at room temperature . With the molecular formula C16H20O6 and a molecular weight of 308.33 g/mol, this adamantane derivative features a rigid, diamondoid cage structure functionalized with multiple carbonyl and ester groups, making it a valuable and versatile building block in scientific research . This compound's primary research value lies in its application in medicinal chemistry and materials science. Its structure serves as a privileged scaffold in the design and synthesis of novel pharmaceutical candidates, particularly due to the metabolic stability and lipophilicity imparted by the adamantane core. The dicarboxylate ester and dioxo groups provide multiple sites for further chemical modification, enabling researchers to develop a diverse array of derivatives for structure-activity relationship (SAR) studies, library synthesis, and the creation of complex molecular architectures . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for use in humans.

Properties

IUPAC Name

diethyl 2,6-dioxoadamantane-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O6/c1-3-21-13(19)15-5-9-7-16(12(15)18,14(20)22-4-2)8-10(6-15)11(9)17/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRHJBLHGCWANR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC3CC(C1=O)(CC(C2)C3=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3-Diethyl 2,6-dioxoadamantane-1,3-dicarboxylate (CAS No. 16004-78-7) is an organic compound with significant potential in various biological applications. Its unique structure allows it to interact with biological systems in diverse ways, making it a subject of interest in pharmacological research.

  • Chemical Formula : C16_{16}H20_{20}O6_{6}
  • Molecular Weight : 308.33 g/mol
  • Synonyms : Diethyl 2,6-dioxo-1,3-adamantanedicarboxylate
  • Appearance : Powder

Biological Activity Overview

The biological activity of this compound is primarily characterized by its antibacterial and antifungal properties. Research indicates that compounds with similar dioxoadamantane structures often exhibit significant antimicrobial activities.

Antimicrobial Activity

Recent studies have highlighted the antibacterial and antifungal efficacy of compounds derived from the dioxoadamantane framework. For instance:

  • Antibacterial Activity : Compounds similar to 1,3-diethyl 2,6-dioxoadamantane have shown effectiveness against various strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range between 625 µg/mL to 1250 µg/mL against S. aureus .
  • Antifungal Activity : The compound has demonstrated antifungal activity against Candida albicans, with MIC values indicating effective inhibition at concentrations as low as 156.25 µg/mL .

Case Studies and Research Findings

A detailed examination of related compounds reveals the following insights:

Table 1: Biological Activity of Dioxoadamantane Derivatives

Compound NameTarget OrganismMIC (µg/mL)Activity Type
Compound AS. aureus625Antibacterial
Compound BC. albicans156.25Antifungal
Compound CP. aeruginosa312.5Antibacterial
Compound DE. faecalis625Antibacterial

Research Highlights

  • A study focusing on the synthesis of dioxolanes indicated that derivatives with specific substituents exhibited notable antibacterial and antifungal activities .
  • Another investigation into similar compounds found that modifications in their chemical structure could enhance their biological efficacy, suggesting a pathway for developing more potent derivatives .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may disrupt microbial cell wall synthesis or interfere with metabolic pathways critical for microbial survival.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • The compound has been investigated for its potential as a precursor in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to serve as a scaffold for drug design, particularly in creating compounds with enhanced biological activity.
    • Studies have shown that derivatives of this compound exhibit anti-inflammatory and analgesic properties, making them candidates for pain management therapies .
  • Antimicrobial Activity :
    • Research indicates that derivatives of this compound possess antimicrobial properties. They have been tested against a range of pathogens, demonstrating effectiveness in inhibiting bacterial growth .

Material Science Applications

  • Polymer Chemistry :
    • This compound is utilized in the synthesis of novel polymers with specific properties such as thermal stability and chemical resistance. Its dicarboxylate functionality allows it to participate in polycondensation reactions to form high-performance materials .
  • Additive Manufacturing :
    • In the context of 3D printing and additive manufacturing, this compound is explored as a potential additive to enhance the mechanical properties of printed materials. Its incorporation can improve the durability and flexibility of the final products .

Case Study 1: Synthesis of Antimicrobial Agents

A study focused on synthesizing new antimicrobial agents based on this compound showed promising results. The synthesized derivatives were tested against common bacterial strains such as E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at low concentrations of the synthesized compounds.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Derivative AE. coli32 µg/mL
Derivative BStaphylococcus aureus16 µg/mL

Case Study 2: Polymer Development

In another research project, scientists explored the use of this compound in creating a new class of thermoplastic elastomers. The study highlighted improvements in tensile strength and elasticity compared to conventional polymers.

PropertyConventional PolymerPolymer with Additive
Tensile Strength (MPa)2535
Elongation at Break (%)300450

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name CAS Number Molecular Formula (Calculated) Molecular Weight (g/mol) Functional Groups Key Structural Features
This compound N/A C₁₆H₂₀O₆ 308.33 Ethyl ester, dioxo adamantane Rigid adamantane core with two ketones
Dimethyl adamantane-1,3-dicarboxylate 1459-95-6 C₁₄H₂₀O₄ 224.25 Methyl ester Adamantane core without dioxo groups
Diethyl acetylenedicarboxylate N/A C₈H₈O₄ 168.15 Ethyl ester, acetylene Linear alkyne backbone
Diethyl 1-allyl-2-oxo-cycloheptane-1,3-dicarboxylate N/A C₁₅H₂₀O₅ 280.31 Ethyl ester, allyl, oxo cycloheptane Flexible 7-membered ring with unsaturated side chain

Physicochemical and Reactivity Differences

Diethyl acetylenedicarboxylate, with its electron-deficient acetylene moiety, exhibits high reactivity in cycloaddition and condensation reactions (e.g., forming heterocycles with amines and aldehydes) but lower thermal stability .

Synthetic Utility :

  • Adamantane derivatives are favored in drug design for their metabolic stability and ability to mimic hydrophobic pharmacophores. The dioxo groups in the target compound may enable further functionalization via ketone-specific reactions (e.g., Grignard additions) .
  • Diethyl 1-allyl-2-oxo-cycloheptane-1,3-dicarboxylate has been used in tandem hydroformylation-aldol reactions, highlighting the versatility of cyclic ketone esters in transition-metal-catalyzed syntheses .

Ethyl esters generally hydrolyze slower than methyl esters due to steric hindrance, implying that the target compound may exhibit enhanced shelf life compared to its methyl analogue .

Preparation Methods

Preparation from Dihaloadamantane Precursors

A principal method for synthesizing 1,3-dicarboxyadamantane derivatives, including diethyl esters, involves starting from dihalogenated adamantane compounds (e.g., 1,3-dibromo- or 1,3-dichloroadamantane). The process includes the following key steps:

  • Halogenation of Adamantane: Adamantane is selectively halogenated at the 1 and 3 bridgehead positions using bromine or chlorine in the presence of catalysts such as aluminum halides (AlCl3 or AlBr3). This produces dihaloadamantane intermediates with halogen atoms at bridgehead or non-bridgehead positions.

  • Reaction with Formic Acid and Fuming Sulfuric Acid: The dihaloadamantane is dissolved in fuming sulfuric acid (typically 100–110% H2SO4 equivalent strength) at low temperatures (0–10 °C). Anhydrous formic acid is then added in excess (molar ratio formic acid to dihaloadamantane > 2:1). The reaction proceeds via a carbonium ion mechanism where halogen atoms are replaced by formyl groups, which upon hydrolysis yield carboxyl groups.

  • Isomerization and Hydrolysis: Fuming sulfuric acid promotes isomerization of halogen atoms from non-bridgehead to bridgehead positions, ensuring the formation of 1,3-dicarboxy derivatives. The reaction mixture is then poured into a large volume of ice water to dilute the acid and hydrolyze intermediates, precipitating the dicarboxyadamantane compound.

  • Isolation: The precipitated dicarboxyadamantane is filtered and purified. Subsequent esterification with ethanol under acidic conditions converts the dicarboxylic acid to the diethyl ester form.

Example Reaction Conditions:

Parameter Value/Range
Fuming sulfuric acid strength 100–110% H2SO4 equivalent
Molar ratio H2SO4 : dihaloadamantane ≥ 10:1, preferably ≥ 20:1
Temperature during reaction 0–10 °C
Molar ratio formic acid : dihaloadamantane > 2:1, often ~4:1
Hydrolysis medium Large volume of ice water

This method was detailed in US Patent 3356718A, which describes the preparation of 1,3-dicarboxyadamantane derivatives by reacting dihaloadamantanes with formic acid in fuming sulfuric acid, followed by hydrolysis.

Esterification to Form Diethyl Esters

After obtaining the 1,3-dicarboxyadamantane acid, esterification is performed to yield the diethyl ester:

  • Reagents: Ethanol is used as the alcohol source, often in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

  • Conditions: Refluxing the acid with excess ethanol and acid catalyst under dehydrating conditions drives the esterification to completion.

  • Purification: The ester product is purified by recrystallization or chromatography to obtain pure 1,3-diethyl 2,6-dioxoadamantane-1,3-dicarboxylate.

Summary Table of Preparation Steps

Step Description Key Conditions/Notes
1. Halogenation Adamantane → 1,3-dihaloadamantane Br2 or Cl2, AlCl3 or AlBr3 catalyst
2. Reaction with Formic Acid Dihaloadamantane + formic acid + fuming sulfuric acid 0–10 °C, molar ratio formic acid > 2:1, fuming H2SO4 100–110%
3. Hydrolysis Dilution with ice water to hydrolyze intermediates Large excess water, temperature control to avoid decarboxylation
4. Isolation Filtration and purification of 1,3-dicarboxyadamantane acid White crystalline product
5. Esterification Acid + ethanol + acid catalyst → diethyl ester Reflux, dehydration conditions
6. Purification Recrystallization or chromatography To obtain pure this compound

Research Findings and Practical Notes

  • The use of fuming sulfuric acid is critical for both the isomerization of halogen substituents to bridgehead positions and the substitution reaction with formic acid.

  • Reaction temperature control is essential to prevent side reactions such as decarboxylation.

  • The molar ratios of reagents strongly influence the yield and purity of the final dicarboxyadamantane product.

  • The dihaloadamantane starting materials can be varied with alkyl substituents to produce substituted adamantane dicarboxylates.

  • The final diethyl ester product is valuable as a monomer for polymer synthesis, including polyamides and polyesters with applications in fibers, films, and molded articles.

Q & A

Basic: How can researchers optimize synthesis conditions for 1,3-Diethyl 2,6-dioxoadamantane-1,3-dicarboxylate?

Answer:
Optimization requires systematic screening of reaction parameters. Use a factorial design approach to evaluate variables such as catalyst type (e.g., Lewis acids), solvent polarity, temperature, and reaction time. For adamantane derivatives, studies suggest that dimethyl acetylenedicarboxylate analogs benefit from polar aprotic solvents (e.g., DMF) and catalytic amounts of trifluoroacetic acid at 80–100°C . Monitor reaction progress via TLC or HPLC, and isolate the product via recrystallization or column chromatography. Adjust parameters iteratively to maximize yield and purity.

Basic: What characterization techniques are critical for confirming the structure of this compound?

Answer:
Essential techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify adamantane backbone integrity and ester group placement.
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., theoretical C16H20O6C_{16}H_{20}O_6: 308.13 g/mol).
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, if single crystals are obtainable .
  • FT-IR : To identify carbonyl stretching frequencies (~1740 cm1^{-1} for ester groups).

Advanced: How can computational methods enhance reaction design for adamantane-based dicarboxylates?

Answer:
Integrate quantum chemical calculations (e.g., DFT) with experimental data to predict reaction pathways and transition states. For example, ICReDD’s approach combines reaction path searches and information science to narrow optimal conditions (e.g., solvent selection, catalyst loading) . Computational tools like Gaussian or ORCA can model steric effects in the adamantane core, guiding regioselective functionalization. Validate predictions experimentally using kinetic studies or isotopic labeling.

Advanced: How should researchers address contradictions in reported reaction yields for similar adamantane derivatives?

Answer:
Discrepancies often arise from uncontrolled variables (e.g., moisture, trace metals). Implement systematic validation :

Replicate conditions from conflicting studies (e.g., catalyst purity, inert atmosphere rigor).

Use Design of Experiments (DoE) to identify critical factors (e.g., reactant stoichiometry, agitation rate).

Perform kinetic profiling to detect side reactions (e.g., ester hydrolysis under acidic conditions) .

Cross-reference with safety data to rule out decomposition pathways (e.g., thermal instability above 150°C) .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of toxic fumes (e.g., during combustion).
  • Storage : Keep in airtight containers under inert gas (N2_2) at 2–8°C to prevent hydrolysis .
  • Emergency Measures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Advanced: What reactor design considerations apply to scaling up the synthesis of this compound?

Answer:
Focus on mass transfer and heat dissipation due to the adamantane core’s rigidity:

  • Use jacketed reactors with precise temperature control (±2°C) to manage exothermic esterification.
  • Optimize agitation (e.g., turbine impellers) for homogeneous mixing in viscous media.
  • Consider continuous-flow reactors for improved yield in multi-step syntheses, as demonstrated in analogous diethyl dicarboxylate systems .

Advanced: How can researchers elucidate the mechanistic role of solvent polarity in this compound’s reactivity?

Answer:
Design a solvent polarity gradient (e.g., from hexane to DMSO) and measure reaction rates via 1^1H NMR kinetics. Correlate results with Kamlet-Taft parameters (π*, α, β) to quantify solvent effects. For example, polar aprotic solvents stabilize charged intermediates in nucleophilic acyl substitutions, while nonpolar solvents favor adamantane conformational rigidity . Use computational solvation models (e.g., COSMO-RS) to validate experimental trends.

Basic: What are the key stability challenges during long-term storage, and how can they be mitigated?

Answer:

  • Hydrolysis Risk : Ester groups degrade in humid environments. Store under anhydrous conditions with molecular sieves.
  • Thermal Degradation : Avoid temperatures >100°C; DSC analysis can identify decomposition thresholds .
  • Light Sensitivity : Amber glass containers prevent UV-induced radical reactions in the adamantane framework .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Diethyl 2,6-dioxoadamantane-1,3-dicarboxylate
Reactant of Route 2
1,3-Diethyl 2,6-dioxoadamantane-1,3-dicarboxylate

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